molecular formula C18H17IN2O2S B2408747 (Z)-2-iodo-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 864975-06-4

(Z)-2-iodo-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2408747
CAS No.: 864975-06-4
M. Wt: 452.31
InChI Key: OQMVYLFEDOGWIW-ZZEZOPTASA-N
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Description

“(Z)-2-iodo-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide” is a compound that contains a benzo[d]thiazol-2(3H)-ylidene moiety . Benzo[d]thiazol-2(3H)-ylidene is a type of heterocyclic compound, which is a compound that contains atoms of at least two different elements as members of its rings .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through reactions involving N,N-disubstituted arylhydrazines . These reactions are typically performed in the absence of any external catalysts, transition metals, bases, ligands, and oxidants .


Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the benzo[d]thiazol-2(3H)-ylidene moiety . This moiety is aromatic, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Synthesis and Chemical Properties

  • High-Yield Synthesis: A study by Bobeldijk et al. (1990) discusses the high-yield synthesis of similar benzamide derivatives, emphasizing the efficiency and simplicity of the method, which could be relevant for the synthesis of (Z)-2-iodo-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide (Bobeldijk et al., 1990).
  • Molecular Structure and Properties: Kranjc et al. (2011) report on the molecular structure and properties of similar benzamide compounds, which may provide insights into the structural characteristics of this compound (Kranjc et al., 2011).

Potential Applications in Sensing and Detection

  • Chemosensors for Anions: Wang et al. (2015) describe the use of coumarin benzothiazole derivatives as chemosensors for cyanide anions. This suggests potential applications of this compound in the development of anion sensors (Wang et al., 2015).

Pharmaceutical Research

  • Antifungal Agents: Narayana et al. (2004) explored benzamide derivatives as potential antifungal agents, indicating a possible avenue for the application of this compound in antifungal drug development (Narayana et al., 2004).
  • Antitumor Activity: Al-Obaid et al. (2009) investigated the antitumor activity of certain benzamide derivatives, suggesting the potential of this compound in cancer research (Al-Obaid et al., 2009).

Advanced Material Synthesis

  • Supramolecular Gelators: Yadav and Ballabh (2020) discuss N-(thiazol-2-yl)benzamide derivatives as supramolecular gelators, highlighting the potential use of this compound in the development of novel materials (Yadav & Ballabh, 2020).

Future Directions

The future research directions for this compound could include further investigation of its synthesis, chemical reactions, and potential biological activities. Given the potential antidepressant and anticonvulsant effects of similar compounds , it could be interesting to explore these aspects for this compound as well.

Properties

IUPAC Name

2-iodo-N-[3-(2-methoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17IN2O2S/c1-12-7-8-15-16(11-12)24-18(21(15)9-10-23-2)20-17(22)13-5-3-4-6-14(13)19/h3-8,11H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQMVYLFEDOGWIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3I)S2)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17IN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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